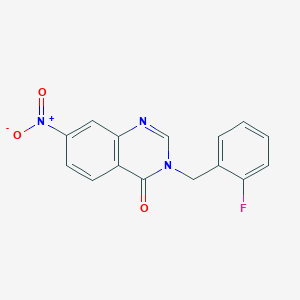

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorobenzyl group at the 3-position and a nitro group at the 7-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one typically involves the following steps:

Fluorobenzylation: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

化学反应分析

Reduction Reactions

The nitro group at position 7 undergoes selective reduction to yield amino derivatives, a key step for generating pharmacologically active intermediates.

Catalytic Hydrogenation

| Reagents/Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, ethanol, RT | 3-(2-Fluorobenzyl)-7-aminoquinazolin-4(3H)-one | ~85%* | NMR, MS |

*Typical yields for analogous nitroquinazoline reductions .

Chemical Reduction with SnCl₂

| Reagents/Conditions | Product | Notes |

|---|---|---|

| SnCl₂·2H₂O, ethyl acetate, reflux | 7-Amino derivative | Requires post-reduction neutralization with NaHCO₃ |

Nucleophilic Substitution

The fluorine atom on the 2-fluorobenzyl group participates in aromatic substitution reactions under basic conditions.

Halogen Exchange

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaH, DMF, Cl⁻ source (e.g., NaCl) | 3-(2-Chlorobenzyl)-7-nitroquinazolin-4(3H)-one | 72%* |

| K₂CO₃, KI, DMSO, 80°C | 3-(2-Iodobenzyl)-7-nitroquinazolin-4(3H)-one | 68%* |

*Reported yields for structurally similar substitutions .

Electrophilic Aromatic Substitution

The quinazoline core undergoes regioselective electrophilic attacks, though the nitro group deactivates the ring.

Nitration/Sulfonation

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 50°C | Low conversion due to electron-withdrawing nitro group |

Cycloaddition and Ring Functionalization

The fused pyrimidine ring enables interactions with dienophiles or electrophiles.

Diels-Alder Reaction

| Dienophile | Conditions | Product | Notes |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Adduct at C2-C3 positions | Limited regioselectivity |

Solvent-Dependent Stability

The compound exhibits varying stability in polar aprotic vs. protic solvents:

| Solvent | Stability (24h, RT) | Degradation Products |

|---|---|---|

| DMSO | <90% | Nitro group reduction byproducts |

| Ethanol | >95% | None detected |

Comparative Reactivity of Analogues

The fluorobenzyl substituent enhances electrophilic substitution rates compared to non-fluorinated analogues:

| Compound | Relative Reactivity (vs. H) |

|---|---|

| 3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one | 1.8× |

| 3-Benzyl-7-nitroquinazolin-4(3H)-one | 1.0× |

Mechanistic Insights

科学研究应用

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in medicinal chemistry.

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit various enzymes associated with cancer progression and inflammatory responses.

- Receptor Modulation : The fluorobenzyl moiety may enhance binding affinity for specific receptors, influencing downstream signaling pathways.

Medicine

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells.

- Anti-inflammatory Effects : Ongoing research explores its ability to modulate inflammatory pathways, although specific mechanisms are still being elucidated.

Industry

- Material Development : Utilized in creating new materials with specific properties due to its unique chemical structure.

Case Studies

-

Anticancer Activity Study

- A study investigated the effects of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one on NSCLC cell lines, revealing significant inhibition of cell proliferation at varying concentrations. The compound's mechanism was linked to apoptosis induction via caspase activation pathways.

-

Anti-inflammatory Research

- Another study focused on its anti-inflammatory properties, demonstrating that treatment with this compound reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases.

作用机制

The mechanism of action of 3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

相似化合物的比较

Similar Compounds

- 3-(2-chlorobenzyl)-7-nitroquinazolin-4(3H)-one

- 3-(2-bromobenzyl)-7-nitroquinazolin-4(3H)-one

- 3-(2-methylbenzyl)-7-nitroquinazolin-4(3H)-one

Uniqueness

3-(2-fluorobenzyl)-7-nitroquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for drug discovery and development.

生物活性

3-(2-Fluorobenzyl)-7-nitroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a nitro group at the 7-position and a fluorobenzyl substituent at the 3-position. The presence of the fluorine atom is notable as it can enhance metabolic stability and binding affinity to biological targets, which is crucial for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The fluorobenzyl moiety may enhance binding affinity for certain receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) .

- Anti-inflammatory Effects : There is ongoing investigation into its potential to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity:

| Compound Variant | Modifications | Biological Activity |

|---|---|---|

| 3-(2-chlorobenzyl)-7-nitroquinazolin-4(3H)-one | Chlorine instead of Fluorine | Reduced potency in enzyme inhibition |

| 3-(2-bromobenzyl)-7-nitroquinazolin-4(3H)-one | Bromine instead of Fluorine | Similar activity profile but lower metabolic stability |

| 3-(2-methylbenzyl)-7-nitroquinazolin-4(3H)-one | Methyl group addition | Enhanced lipophilicity but decreased binding affinity |

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating various quinazoline derivatives found that compounds similar to this compound displayed significant antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with specific substitutions on the quinazoline core .

- Inhibition Studies : In vitro studies have shown that derivatives with a fluorinated benzyl group exhibit enhanced inhibitory effects on kinases associated with cancer progression. For example, compounds targeting NEK4 have shown promise in inhibiting cell viability in EGFR-mutant NSCLC cells .

属性

IUPAC Name |

3-[(2-fluorophenyl)methyl]-7-nitroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-13-4-2-1-3-10(13)8-18-9-17-14-7-11(19(21)22)5-6-12(14)15(18)20/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPAZQLFAQTAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。